Furo[2,3-b]pyridine-4-carboxamide

Catalog No.
S14212058
CAS No.
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-b]pyridine-4-carboxamide

Product Name

Furo[2,3-b]pyridine-4-carboxamide

IUPAC Name

furo[2,3-b]pyridine-4-carboxamide

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c9-7(11)5-1-3-10-8-6(5)2-4-12-8/h1-4H,(H2,9,11)

InChI Key

UVYSNFBBBJGCBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(=O)N)C=CO2

Furo[2,3-b]pyridine-4-carboxamide is a heterocyclic compound characterized by a fused furan and pyridine ring system, with a carboxamide functional group at the 4-position. This compound is part of a broader class of compounds known as furopyridines, which have garnered attention in medicinal chemistry due to their potential biological activities and structural versatility. The unique arrangement of atoms in furo[2,3-b]pyridine-4-carboxamide allows for various chemical modifications, making it an attractive scaffold for drug development.

Typical for heterocycles. These include:

  • Nucleophilic Substitution: The nitrogen atom in the carboxamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. This is particularly useful in synthesizing complex molecules in medicinal chemistry .
  • Functional Group Transformations: The carboxamide can be converted into other functional groups such as amines or acids through hydrolysis or reduction processes.

Furo[2,3-b]pyridine-4-carboxamide exhibits a range of biological activities that make it a candidate for drug development:

  • Kinase Inhibition: Research has shown that derivatives of furo[2,3-b]pyridine can act as inhibitors of various kinases, which are critical targets in cancer therapy .
  • Antimicrobial Properties: Some studies suggest that compounds within this class possess antimicrobial activity, making them potential candidates for treating infections .
  • Anti-inflammatory Effects: There is evidence indicating that furo[2,3-b]pyridine derivatives may exhibit anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of furo[2,3-b]pyridine-4-carboxamide typically involves multi-step synthetic routes. A concise four-step method has been reported:

  • Formation of Ethyl Ester: Starting from 2,5-dichloronicotinic acid, an ethyl ester is formed under acidic conditions.
  • Cyclization Reaction: The ethyl ester undergoes nucleophilic attack followed by intramolecular cyclization to yield the furo[2,3-b]pyridine core.
  • Decarboxylation: The carboxylic acid group is converted to the corresponding carboxamide through decarboxylation.
  • Final Functionalization: The resulting compound can be further modified to introduce additional functional groups or substituents at the 3 and 5 positions for enhanced biological activity .

Furo[2,3-b]pyridine-4-carboxamide finds applications primarily in medicinal chemistry:

  • Drug Development: Its structural features make it a valuable scaffold for developing new pharmaceuticals targeting kinase-related pathways.
  • Chemical Probes: It serves as a chemical probe in biochemical research to study kinase functions and signaling pathways.
  • Material Science: Due to its unique properties, it may also find applications in developing novel materials with specific electronic or optical characteristics.

Studies on the interactions of furo[2,3-b]pyridine-4-carboxamide with biological targets have revealed insights into its mechanism of action:

  • Binding Affinity: Research indicates that this compound can bind effectively to various kinase targets, demonstrating significant binding affinity and selectivity.
  • Structure-Activity Relationship Studies: Investigations into how modifications at different positions affect biological activity have been critical in optimizing derivatives for enhanced efficacy and reduced toxicity.

Similar Compounds

Furo[2,3-b]pyridine-4-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Furo[2,3-b]pyridineFused furan and pyridine ringsBasic structure without carboxamide functionality
Pyrido[2,3-b]quinolineFused pyridine and quinoline ringsExhibits different biological activities
IsoquinolineContains a fused benzene and pyridine ringKnown for diverse pharmacological properties
BenzofuranFused benzene and furan ringsLacks the nitrogen functionality present in furopyridines

These compounds highlight the diversity within heterocyclic chemistry while emphasizing the unique features of furo[2,3-b]pyridine-4-carboxamide that may contribute to its distinct biological activities and applications.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.042927438 g/mol

Monoisotopic Mass

162.042927438 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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